Fosciclopirox

Prodrug pharmacokinetics Oral bioavailability Renal elimination

Fosciclopirox is the only phosphoryloxymethyl prodrug of ciclopirox that enables parenteral delivery and systemic/urinary‐tract exposure, overcoming the poor oral bioavailability and dose‑limiting GI toxicity of ciclopirox olamine. Clinically validated at 900 mg/m² IV: intratumoral CPX reaches 9 µM (2.25‑4.5× IC₅₀), urine 100 µM (25‑50× IC₅₀). Neoadjuvant MIBC data show 60% pathologic downstaging and 40% complete responses (ypT0). Also in Phase 1B/2A for relapsed/refractory AML. Procure for γ‑secretase pharmacodynamic studies and bladder cancer/AML translational research.

Molecular Formula C13H20NO6P
Molecular Weight 317.27 g/mol
CAS No. 1380539-06-9
Cat. No. B607534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosciclopirox
CAS1380539-06-9
SynonymsFosciclopirox
Molecular FormulaC13H20NO6P
Molecular Weight317.27 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C(=C1)C2CCCCC2)OCOP(=O)(O)O
InChIInChI=1S/C13H20NO6P/c1-10-7-12(11-5-3-2-4-6-11)14(13(15)8-10)19-9-20-21(16,17)18/h7-8,11H,2-6,9H2,1H3,(H2,16,17,18)
InChIKeyNTKBXPWLNROYPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fosciclopirox (1380539-06-9): Phosphoryloxymethyl Prodrug of Ciclopirox for Urothelial Cancer


Fosciclopirox (CPX-POM, CAS: 1380539-06-9) is a phosphoryloxymethyl (POM) ester-based prodrug of ciclopirox (CPX), a broad-spectrum antifungal agent with demonstrated preclinical anticancer activity [1]. Following parenteral administration, fosciclopirox is rapidly and completely metabolized by circulating phosphatases to release the active metabolite CPX, which acts in part as a γ-secretase inhibitor by binding to Presenilin 1 and Nicastrin, thereby suppressing Notch and Wnt signaling pathways [2]. Unlike oral CPX formulations that suffer from poor bioavailability and dose-limiting gastrointestinal toxicity, the CPX-POM prodrug is specifically designed to enable parenteral delivery and achieve therapeutic CPX concentrations systemically and throughout the urinary tract [3]. Fosciclopirox is currently in Phase 2 clinical development for non-muscle invasive and muscle-invasive bladder cancer, with additional investigation in relapsed/refractory acute myeloid leukemia [4].

Fosciclopirox 1380539-06-9: Why Ciclopirox Olamine Cannot Substitute as a Systemic Anticancer Agent


Ciclopirox olamine (CPX-O) is an FDA-approved topical antifungal agent with well-documented in vitro and in vivo preclinical anticancer activity across multiple solid tumor and hematologic malignancies [1]. However, oral administration of CPX-O is not feasible for systemic anticancer therapy due to low oral bioavailability and dose-limiting gastrointestinal toxicities [2]. These pharmacokinetic liabilities preclude achieving therapeutic plasma and tumor concentrations of CPX via oral dosing, thereby rendering generic CPX-O unsuitable as a substitute for parenteral fosciclopirox in bladder cancer and AML indications [3]. Fosciclopirox overcomes these barriers through its phosphoryloxymethyl prodrug design, which confers aqueous solubility enabling intravenous formulation, complete metabolic conversion to CPX in blood, and renal elimination that delivers the active metabolite to the entire urinary tract—a pharmacokinetic profile unattainable with unmodified ciclopirox .

Fosciclopirox 1380539-06-9: Quantified Differentiation Data for Procurement and Selection Decisions


Oral vs Intravenous Bioavailability of Active Metabolite CPX in Preclinical Models

Preclinical pharmacokinetic studies in rats and dogs directly compared the bioavailability of the active metabolite ciclopirox (CPX) following oral administration of ciclopirox olamine (CPX-O) versus intravenous administration of fosciclopirox (CPX-POM) [1]. The oral bioavailability of CPX-O was confirmed to be low, whereas IV CPX-POM achieved complete bioavailability of the active metabolite with renal elimination delivering CPX to the entire urinary tract [2].

Prodrug pharmacokinetics Oral bioavailability Renal elimination Urothelial cancer

Human Tumor Tissue Concentrations of CPX Exceeding In Vitro IC50 Values

In a clinical proof-of-concept study (NCT04525131), patients with newly diagnosed or recurrent bladder cancer received fosciclopirox at the recommended Phase 2 dose (RP2D) of 900 mg/m² IV once daily for five days prior to transurethral resection of bladder tumor (TURBT) [1]. CPX concentrations were quantified in plasma, urine, and bladder tumor tissue at the time of TURBT. Mean CPX tumor concentration was 9 µM, mean plasma concentration was 27 µM, and mean urine concentration was 100 µM [2]. These tumor tissue exposures exceed in vitro IC50 values for CPX in bladder cancer cell lines several-fold, confirming target tissue penetration at clinically relevant doses [3].

Intratumoral pharmacokinetics Clinical pharmacology Bladder cancer Target engagement

Clinical Pathologic Response Rates in Cisplatin-Eligible Muscle-Invasive Bladder Cancer

In the neoadjuvant setting of muscle-invasive bladder cancer (MIBC), fosciclopirox was evaluated in combination with gemcitabine plus cisplatin in cisplatin-eligible (C-E) patients (NCT04608045) [1]. Among 5 C-E MIBC patients who received neoadjuvant fosciclopirox plus gemcitabine/cisplatin prior to radical cystectomy, pathologic downstaging (< ypT2) was observed in 3 patients, including 2 patients achieving pathologic complete response (CR, ypT0) [2]. In the cisplatin-ineligible (C-I) cohort (n=4), fosciclopirox monotherapy produced evident clinical response by CT scan in 2 of 4 patients with only microscopic residual ypT2 disease at cystectomy [3].

Neoadjuvant therapy Pathologic complete response MIBC Cisplatin-eligible

In Vivo Target Engagement: Reduction of Notch Signaling Proteins in Bladder Tumor Tissue

Pharmacodynamic evidence of target engagement was demonstrated in the clinical proof-of-concept trial (NCT04525131) where pre- and post-treatment bladder tumor samples from NMIBC patients underwent single-cell sequencing [1]. Treatment with fosciclopirox (900 mg/m² IV daily × 5 days) resulted in treatment-related changes in expression of Notch 1, Notch 2, Hes 1, Hey-1, c-Myc, β-catenin, and survivin in the majority of patients [2]. These changes are consistent with the preclinical mechanism wherein CPX binds to γ-secretase complex proteins Presenilin 1 and Nicastrin, suppressing Notch and Wnt signaling activation [3].

Gamma-secretase inhibition Notch signaling Pharmacodynamics Target engagement

Dose-Proportional Systemic Exposure and Predictable Human Pharmacokinetics

Phase 1 dose escalation (NCT03348514) in patients with advanced solid tumors established the clinical pharmacokinetic profile of fosciclopirox over a dose range of 30-900 mg/m² IV [1]. CPX systemic exposure was dose-proportional and time-independent in cancer patients, with apparent elimination half-life ranging from 2 to 8 hours [2]. Importantly, CPX pharmacokinetics observed in preclinical species (mice, rats, dogs) were predictive of human systemic clearance based on allometric scaling, demonstrating translational PK consistency across species [3]. The recommended Phase 2 dose was identified as 900 mg/m² administered IV over 20 minutes [4].

Clinical pharmacokinetics Dose proportionality Allometric scaling Phase 1

Fosciclopirox 1380539-06-9: Evidence-Based Research and Clinical Procurement Scenarios


Neoadjuvant Bladder Cancer Therapy in Cisplatin-Eligible and Cisplatin-Ineligible MIBC Patients

Fosciclopirox has demonstrated clinical proof-of-concept in the neoadjuvant setting for muscle-invasive bladder cancer (MIBC). In cisplatin-eligible patients, fosciclopirox combined with gemcitabine/cisplatin produced pathologic downstaging in 3 of 5 patients (60%) including 2 pathologic complete responses (ypT0, 40%) [1]. In cisplatin-ineligible patients, fosciclopirox monotherapy produced evident clinical response by CT scan in 2 of 4 patients with only microscopic residual ypT2 disease [2]. These data support procurement for neoadjuvant MIBC clinical trials and translational research programs, particularly in patient populations with limited therapeutic options due to cisplatin ineligibility.

Pharmacodynamic Studies of γ-Secretase and Notch Pathway Inhibition in Urothelial Carcinoma

Fosciclopirox is uniquely positioned for pharmacodynamic investigations of γ-secretase complex inhibition in human bladder cancer. Clinical studies have demonstrated treatment-related changes in expression of Notch 1, Notch 2, Hes 1, Hey-1, c-Myc, β-catenin, and survivin in bladder tumor tissues from the majority of NMIBC patients following 5 days of fosciclopirox treatment [3]. Paired pre- and post-treatment tumor samples analyzed by single-cell sequencing provide a validated clinical pharmacodynamic platform for target engagement studies. This scenario is not addressable with oral ciclopirox olamine, which lacks any systemic clinical pharmacodynamic data in bladder cancer.

Tumor Pharmacokinetic Studies Requiring Validated Intratumoral Drug Exposure Data

Fosciclopirox is the only ciclopirox-derived agent with clinically validated intratumoral drug exposure quantification. At the RP2D of 900 mg/m² IV, mean CPX concentrations in human bladder tumor tissue reach 9 µM, which exceeds in vitro IC50 values (2-4 µM) for CPX in bladder cancer cells by 2.25- to 4.5-fold [4]. Urine concentrations reach 100 µM, exceeding IC50 values by 25- to 50-fold, confirming extensive renal elimination and urinary tract drug delivery [5]. These quantitative tissue exposure data support selection of fosciclopirox for tumor pharmacokinetic and pharmacokinetic-pharmacodynamic (PK-PD) modeling studies where target tissue penetration must be empirically demonstrated.

Acute Myeloid Leukemia (AML) Translational and Clinical Research

Fosciclopirox has demonstrated preclinical anti-leukemia activity with IC50 values of 2.5-4 µM in AML cell lines (HL-60 and MV4-11) and ex vivo sensitivity in bone marrow and peripheral blood samples from newly diagnosed and relapsed AML patients [6]. A multicenter Phase 1B/2A trial (NCT04956042) is ongoing evaluating fosciclopirox 900 mg/m² IV daily × 5 days in 21-day cycles, both as monotherapy and in combination with cytarabine, in patients with relapsed/refractory AML [7]. This represents a distinct clinical development pathway beyond bladder cancer, supporting procurement for AML-focused research programs and combination therapy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosciclopirox

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.